schisandrin A
Overview
Description
schisandrin A is a bioactive lignan compound primarily found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties. This compound has been extensively studied for its therapeutic effects on various liver diseases and its potential benefits in other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of schisandrin A involves several steps, including the extraction of the compound from Schisandra chinensis. The primary method of extraction is through solvent extraction, followed by purification using chromatographic techniques. The synthetic route typically involves the use of organic solvents such as methanol, ethanol, and acetone under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the dried fruit of Schisandra chinensis. The process includes grinding the dried fruit, followed by solvent extraction and purification. The extracted compound is then subjected to further purification steps to obtain high-purity this compound. The industrial production process ensures the consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: schisandrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable transformation is the microbial O-demethylation of this compound to produce Gomisin A. This reaction involves the use of microbial strains such as Cunninghamella echinulata var. elegans .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include Lewis acids, organic solvents, and microbial cultures. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the chemical reactions of this compound include Gomisin A, 3-norschizandrin, and 2-norschizandrin. These products are obtained through a combination of biotransformation and chemical reactions .
Scientific Research Applications
schisandrin A has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying lignans and their derivatives. In biology, this compound is studied for its effects on cellular processes, including apoptosis and oxidative stress. In medicine, it is investigated for its potential therapeutic effects on liver diseases, cancer, and neurodegenerative disorders. In the industry, this compound is used in the formulation of dietary supplements and herbal medicines .
Mechanism of Action
The mechanism of action of schisandrin A involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the PI3K/Akt signaling pathway, inhibiting the expression of NOX2, and reducing inflammation. It also affects the levels of key indicators such as interleukin-1, tumor necrosis factor-alpha, and interleukin-6. These interactions contribute to its anti-inflammatory, antioxidant, and immunomodulatory properties .
Comparison with Similar Compounds
schisandrin A is unique among lignans due to its specific pharmacological properties and molecular targets. Similar compounds include Schizandrin B, Schisantherin A, Schisantherin B, Schisanhenol, Deoxyschisandrin, and Gomisin A. While these compounds share some pharmacological activities, this compound stands out for its potent anti-inflammatory and antioxidant effects .
Properties
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219222 | |
Record name | (-)-Deoxyschizandrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-38-7, 69176-53-0 | |
Record name | Schizandrin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Deoxyschizandrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Deoxyschizandrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCHISANDRIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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